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Compound of Interest

Compound Name:
3-Fluoro-5-hydroxy-4-

methoxybenzaldehyde

Cat. No.: B13652332

Get Quote

CAS: 79418-74-9 | Molecular Formula: C₈H₇FO₃ | Molecular Weight: 170.14 g/mol [1][2][3]

Executive Summary
This technical guide addresses the sourcing, synthesis, and application of 3-Fluoro-5-
hydroxy-4-methoxybenzaldehyde.[2] This fluorinated aromatic aldehyde is a critical

intermediate in the synthesis of kinase inhibitors and neuroprotective agents, functioning as a

bioisostere for vanillin/isovanillin derivatives to modulate metabolic stability and lipophilicity.

⚠️ Critical Isomer Alert
Do not confuse this molecule with its more common isomer.

Target Molecule: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS 79418-74-9).[1][2][3]

[4][5]

Common Isomer: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3, 5-

Fluorovanillin).[2]
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Distinction: The position of the hydroxyl (-OH) and methoxy (-OMe) groups is reversed.[2]

This structural difference fundamentally alters hydrogen bonding capability in the active site

of target proteins.

Part 1: Strategic Sourcing & Market Analysis[2]
Supplier Landscape
Unlike its common isomer (CAS 79418-78-3), which is a stock catalog item, the target molecule

(CAS 79418-74-9) is classified as a Specialty Building Block.[2] It is frequently "Made to Order"

or held in low stock by specialized fluorochemistry vendors.[2]

Supplier Tier
Representative
Vendors

Availability Status
Estimated Lead
Time

Tier 1 (Stock)
AK Scientific (AKSci),

BLD Pharm
Low / Intermittent 1–2 Weeks

Tier 2 (Aggregators) eMolecules, MolPort Varies 2–4 Weeks

Tier 3 (Custom)
Combi-Blocks,

Fluorochem
Synthesis on Demand 4–8 Weeks

Price Analysis (Q1 2025 Estimates)
Pricing for this isomer is significantly higher than the standard 5-fluorovanillin due to the more

complex regioselectivity required in its synthesis.[2]

Scale
Estimated Price Range
(USD)

Unit Cost Analysis

Discovery (1g) $180 – $350
High premium for small

batches.[2]

Pilot (10g) $1,200 – $2,000
Economies of scale begin

(approx. $150/g).

Process (100g+) Inquire for Quote
Custom synthesis campaign

required.
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Sourcing Recommendation: For initial screening, purchase 1g from Tier 1 suppliers to validate

the synthetic route. For >10g, initiate a custom synthesis quote immediately, as stock is rarely

sufficient for scale-up.[2]

Part 2: Chemical Identity & Properties[2][3][6]
Physicochemical Data[2][7][8][9]

Appearance: Off-white to pale beige powder.[2]

Melting Point: 112–116 °C (Distinct from CAS 79418-78-3 which melts at 114–118 °C; mixed

melting point required for confirmation).[2]

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Acidity (pKa): ~7.8 (Phenolic OH). The fluorine atom ortho to the methoxy group (and meta

to OH) exerts an inductive effect, slightly increasing the acidity compared to non-fluorinated

isovanillin.

Structural Validation (NMR)
To ensure you have the correct isomer, verify the coupling constants (

) in the proton NMR.

¹H NMR (DMSO-d₆): Look for the aldehyde proton (~9.8 ppm).[2] The aromatic protons will

appear as doublets or multiplets depending on F-coupling.[2]

¹⁹F NMR: Crucial for purity.[2] Expect a singlet (or multiplet if H-coupled) around -130 to -140

ppm.[2]

Part 3: Synthetic Utility & Retrosynthesis[2]
Why this Molecule?
The 3-Fluoro-5-hydroxy-4-methoxy motif is strategically employed to:

Block Metabolism: The fluorine atom at the 3-position blocks potential metabolic oxidation or

ring-opening at that site.[2]
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Modulate pKa: Fluorination alters the pKa of the phenol (if deprotected) or the electronics of

the aldehyde, influencing Schiff base stability.

Lipophilicity: Increases

compared to the non-fluorinated parent, improving membrane permeability.

Retrosynthetic Analysis
The synthesis of CAS 79418-74-9 is challenging because electrophilic fluorination of isovanillin

often yields mixtures.[2] A directed lithiation or bromination-fluorination sequence is preferred

for high regiocontrol.[2]

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde
(CAS 79418-74-9)

3-Bromo-5-hydroxy-4-methoxybenzaldehyde
Pd-catalyzed Fluorination

(Buchwald) 5-Hydroxy-4-methoxybenzaldehyde
(Isovanillin)

Regioselective Bromination

3-Fluoro-4,5-dimethoxybenzaldehyde

Selective Demethylation
(BBr3 / AlCl3)

Click to download full resolution via product page

Figure 1: Retrosynthetic strategies. The solid path (Bromination -> Fluorination) offers higher

regiocontrol than direct fluorination.[2]

Part 4: Experimental Protocols
Purity Assessment Protocol (HPLC)
Before using this expensive intermediate in a step-count intensive synthesis, validate its purity

to rule out the 4-hydroxy isomer.[2]

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
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Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm and 280 nm.[2]

Procedure:

Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water.

Inject 10 µL.

Acceptance Criteria: Main peak >97% area. No secondary peak >1% with similar retention

time (potential isomer).

Standard Reaction: Reductive Amination
This aldehyde is commonly reacted with amines.[2] The fluorine atom can increase the

electrophilicity of the carbonyl carbon, accelerating imine formation.

Imine Formation: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

Stir for 1 hour.

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

Workup: Quench with saturated NaHCO₃. Extract with DCM.[2]

Note: The phenolic -OH is compatible with STAB but may require protection (e.g., TBS) if

using stronger reducing agents like LiAlH₄.

Part 5: Handling & Stability (MSDS Summary)
Signal Word:WARNING

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to

air oxidation to the corresponding benzoic acid.[2]

Stability: The presence of the fluorine atom does not significantly destabilize the molecule,

but the phenolic group makes it sensitive to basic oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13652332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

